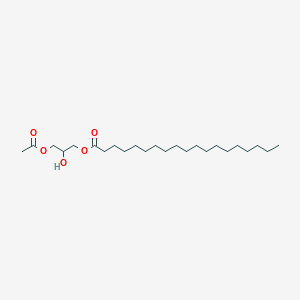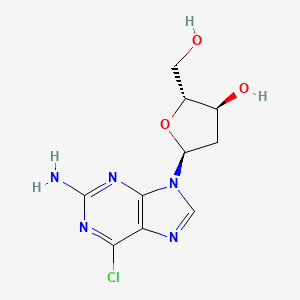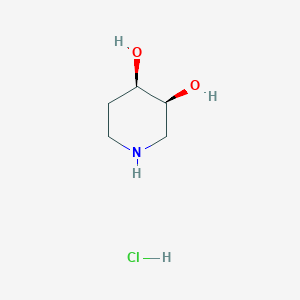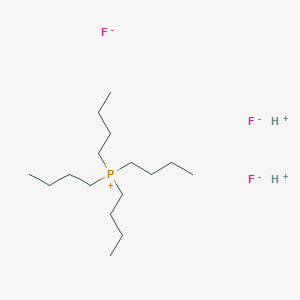
Sulfamonomethoxine-N1-glucosiduronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sulfamonomethoxine-N1-glucosiduronic Acid involves multiple steps, starting with the preparation of the sulfonamide intermediate. This intermediate is then reacted with a glucuronic acid derivative under specific conditions to yield the final product . The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to achieve high yields and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Sulfamonomethoxine-N1-glucosiduronic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Sulfamonomethoxine-N1-glucosiduronic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of Sulfamonomethoxine-N1-glucosiduronic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, affecting various biochemical processes. The glucopyranuronic acid moiety plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Sulfamonomethoxine: A related compound with similar structural features but lacking the glucopyranuronic acid moiety.
Sulfamethoxazole: Another sulfonamide antibiotic with a different structure but similar pharmacological properties.
Sulfadiazine: A sulfonamide compound used in various medical applications.
Uniqueness
Sulfamonomethoxine-N1-glucosiduronic Acid is unique due to its glucopyranuronic acid moiety, which enhances its solubility and binding properties. This structural feature distinguishes it from other sulfonamide compounds and contributes to its specific applications in research and industry .
Propiedades
Número CAS |
14365-51-6 |
|---|---|
Fórmula molecular |
C17H20N4O9S |
Peso molecular |
456.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[(4-aminophenyl)sulfonyl-(6-methoxypyrimidin-4-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C17H20N4O9S/c1-29-11-6-10(19-7-20-11)21(31(27,28)9-4-2-8(18)3-5-9)16-14(24)12(22)13(23)15(30-16)17(25)26/h2-7,12-16,22-24H,18H2,1H3,(H,25,26)/t12-,13-,14+,15-,16+/m0/s1 |
Clave InChI |
FZHWWOQJLYAGNO-ARKGTOAJSA-N |
SMILES isomérico |
COC1=NC=NC(=C1)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |
SMILES canónico |
COC1=NC=NC(=C1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |
Sinónimos |
1-[[(4-Aminophenyl)sulfonyl](6-methoxy-4-pyrimidinyl)amino]-1-deoxy-β-D-glucopyranuronic Acid; β-D-1-Deoxy-1-[N1-(6-methoxy-4-pyrimidinyl)sulfanilamido]-glucopyranuronic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(beta-D-Glucopyranosyl)-N'-[(2-methanethiosulfonyl)ethyl] Urea](/img/structure/B1141888.png)
![(2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)

![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)




![2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran](/img/structure/B1141910.png)
